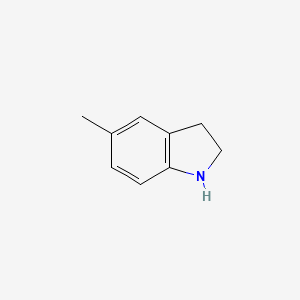

5-Methylindoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUAVVHABJWSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554460 | |

| Record name | 5-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65826-95-1 | |

| Record name | 5-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Methylindoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindoline is a substituted indoline derivative that serves as a valuable structural motif and building block in medicinal chemistry and materials science. Its physicochemical properties are paramount to its application, influencing everything from reaction kinetics during synthesis to its pharmacokinetic and pharmacodynamic profiles in biological systems. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both established data and the standardized experimental protocols for their validation. The narrative is structured to deliver not just data, but the scientific rationale behind its measurement, ensuring a comprehensive understanding for its practical application.

Core Physicochemical Profile

The fundamental properties of this compound dictate its behavior in both chemical and biological environments. Understanding these parameters is the first step in rational drug design and process chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N | [1] |

| Molecular Weight | 133.19 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow-green liquid | [1][3] |

| Boiling Point | 241 °C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Refractive Index | 1.5750 - 1.5790 | [1][3] |

| Flash Point | 104 °C | [1] |

| pKa (Predicted) | 5.85 ± 0.20 | [1][3] |

| LogP (Computed) | 2.3 (XLogP3) | [2] |

| Storage Conditions | 2-8°C, protect from light | [1][3] |

Foundational Properties: Experimental Determination

The data presented above are derived from standardized experimental procedures. As a Senior Application Scientist, it is crucial to understand not just the what, but the how and why of these measurements. This section details the self-validating methodologies for determining key parameters.

Boiling Point Determination

The boiling point is a critical measure of a liquid's volatility. Its accurate determination is essential for purification via distillation and for defining safe handling temperatures.

Methodology: Distillation Method

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.

-

Sample Introduction: A sample of this compound, along with a few boiling chips to ensure smooth boiling, is placed into the round-bottom flask.

-

Heating: The flask is heated gently. The heating rate is controlled to allow for a slow and steady distillation rate (approximately 1-2 drops per second).

-

Equilibrium and Measurement: The temperature is recorded when the vapor condensation ring on the thermometer remains constant and the first drop of distillate is collected in the receiving flask. This stable temperature is the boiling point at the given atmospheric pressure.

-

Pressure Correction: Since boiling point is pressure-dependent, the observed value is often corrected to standard pressure (760 mmHg) using a nomograph or the Sydney-Young equation for high accuracy.

Causality Insight: The use of boiling chips is non-negotiable; they prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form, ensuring a controlled distillation and an accurate equilibrium temperature reading.

Octanol-Water Partition Coefficient (LogP)

The LogP value is a cornerstone of drug development, providing a quantitative measure of a compound's lipophilicity. This parameter critically influences membrane permeability, solubility, and plasma protein binding. The Shake-Flask method remains the gold standard for its determination.

Methodology: OECD 107 Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions) are pre-saturated with each other. This is achieved by mixing them vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the actual experiment.

-

Sample Preparation: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: A precise volume of the stock solution is added to a vessel containing a known volume of the pre-saturated aqueous buffer. The total amount of this compound should not exceed the saturation limit in either phase.

-

Equilibration: The vessel is sealed and agitated at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 2 to 24 hours). The system has reached equilibrium when the concentration of the analyte in both phases remains constant over time.

-

Phase Separation: The mixture is centrifuged to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The final LogP value is the base-10 logarithm of P.

Self-Validation: Analyzing both phases provides an internal check. The total mass of the compound recovered from both phases should be consistent with the initial mass added, validating the integrity of the experiment.

Workflow for LogP Determination

The following diagram outlines the logical flow of the Shake-Flask method for determining the LogP of this compound.

Sources

A-to-Z Guide to the Synthesis of 5-Methylindoline via Fischer Indole Synthesis

Abstract: This technical guide provides a comprehensive overview of the Fischer indole synthesis as applied to the preparation of 5-methylindoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The document delves into the underlying reaction mechanism, offers a detailed experimental protocol, discusses the critical process parameters, and provides insights into potential side reactions and troubleshooting. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, field-proven advice to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound and the Fischer Indole Synthesis

Indoline and its derivatives are privileged structures in drug discovery, forming the core of numerous biologically active compounds.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole nucleus.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3] This guide will focus on the synthesis of this compound, a reduced form of 5-methylindole, which often involves a subsequent reduction step after the initial indole formation.

The Core Mechanism: A Step-by-Step Deconstruction

The Fischer indole synthesis is a cascade of intricate chemical transformations. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The synthesis of the indole precursor to this compound proceeds as follows:

-

Hydrazone Formation: The reaction commences with the condensation of p-tolylhydrazine with a suitable carbonyl compound, such as acetone or pyruvic acid, under acidic conditions to form the corresponding p-tolylhydrazone.[4]

-

Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer.[2]

-

[4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond.[2][5]

-

Aromatization and Cyclization: The intermediate diimine rearomatizes, followed by an intramolecular cyclization where a nitrogen atom attacks an imine carbon.[6]

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule, driven by the formation of the energetically favorable aromatic indole ring.[2]

Caption: Mechanistic pathway of the Fischer indole synthesis leading to 5-methylindole, followed by reduction to this compound.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of 5-methylindole, which is the precursor to this compound. The subsequent reduction is a standard procedure and will be addressed in the context of the overall workflow.

Synthesis of 5-Methyl-2,3,3-trimethyl-3H-indole (as an example precursor)

This protocol is adapted from a procedure utilizing isopropyl methyl ketone.[7]

Materials:

-

p-Tolylhydrazine hydrochloride

-

Isopropyl methyl ketone

-

Glacial acetic acid

-

1 M Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) to glacial acetic acid (2 g).[8]

-

Reflux: Heat the mixture to reflux with constant stirring for approximately 2.25 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a 1 M NaOH solution.[8]

-

Extraction: Dilute the neutralized mixture with water (100 mL) and extract the product with chloroform (3 x 100 mL).[8]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-methyl-2,3,3-trimethyl-3H-indole.

Reduction to this compound: The resulting 3H-indole or a corresponding indole can be reduced to the indoline using various established methods, such as catalytic hydrogenation (e.g., H2 over Pd/C) or with reducing agents like sodium cyanoborohydride in an acidic medium. The choice of method will depend on the specific substituents on the indole ring and their compatibility with the reducing conditions.

Critical Parameters and Their Influence

The success of the Fischer indole synthesis is highly dependent on several key parameters. Careful optimization of these factors is crucial for maximizing yield and purity.

| Parameter | Influence on the Reaction | Recommended Conditions & Rationale |

| Acid Catalyst | The choice and concentration of the acid catalyst are critical. It protonates the hydrazone, facilitating the tautomerization and subsequent rearrangement.[5] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed.[2][9] | The selection of the acid can influence regioselectivity when using unsymmetrical ketones.[8] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[8] Polyphosphoric acid (PPA) is often effective for challenging cyclizations. |

| Temperature | Elevated temperatures are typically required to overcome the activation energy of the[4][4]-sigmatropic rearrangement.[10] | Reaction temperatures often range from 80°C to reflux, depending on the solvent and substrates.[9] Insufficient temperature can lead to incomplete conversion.[10] |

| Solvent | The solvent must be stable to the acidic conditions and high temperatures. Polar aprotic solvents like acetic acid or polar protic solvents like ethanol are commonly used.[3][4] | Glacial acetic acid often serves as both the solvent and a catalyst.[8] The choice of solvent can also influence the reaction rate and side product formation. |

| Substrate Purity | Impurities in the starting materials (p-tolylhydrazine and the carbonyl compound) can inhibit the reaction or lead to undesired side products.[8] | Ensure the purity of starting materials through appropriate purification techniques like recrystallization or distillation.[8] |

Navigating Challenges: Side Reactions and Troubleshooting

The Fischer indole synthesis is not without its potential pitfalls. Awareness of common side reactions is the first step toward mitigating them.

-

N-N Bond Cleavage: This is a significant competing pathway, especially with electron-rich phenylhydrazines, leading to the formation of aniline byproducts.[10][11] Milder acid catalysts and lower temperatures can sometimes suppress this side reaction.[10]

-

Formation of Regioisomers: The use of unsymmetrical ketones can result in a mixture of isomeric indoles.[8] As mentioned, the choice of acid catalyst can be used to control the regioselectivity.[8]

-

Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly under insufficiently acidic or low-temperature conditions.[10] Increasing the acid strength or temperature can often drive the reaction to completion.[10]

-

Aldol Condensation: Enolizable aldehydes and ketones can undergo self-condensation, consuming starting material and reducing the yield of the desired indole.[8]

Caption: A troubleshooting workflow for common issues encountered in the Fischer indole synthesis.

Purification and Characterization

After the reaction and work-up, the crude this compound product will likely require purification.

-

Purification: Column chromatography on silica gel is a standard method for purifying indole derivatives.[12] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective for solid products.[12]

-

Characterization: The structure and purity of the final this compound product should be confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms and the overall structure.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups present in the molecule.

-

Conclusion

The Fischer indole synthesis is a time-honored yet highly relevant method for the preparation of indole derivatives, including the precursors to this compound. A thorough understanding of the reaction mechanism, careful control of critical parameters, and a proactive approach to troubleshooting are essential for achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully employ this powerful synthetic tool.

References

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from Testbook website.[6]

-

Wikipedia. Fischer indole synthesis. Retrieved from Wikipedia website.[2]

-

Alfa Chemistry. Fischer Indole Synthesis. Retrieved from Alfa Chemistry website.[4]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.[9]

-

Benchchem. The Discovery and Enduring Legacy of 5-Methylindole: A Technical Guide. Retrieved from Benchchem website.[3]

-

Benchchem. Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. Retrieved from Benchchem website.[8]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from Chemistry Stack Exchange website.[5]

-

Douglass, J. E. (2009). Indole synthesis: a review and proposed classification. PMC - NIH.[13]

-

J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved from J&K Scientific LLC website.[14]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from RSC Publishing website.[15]

-

Benchchem. Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Retrieved from Benchchem website.[10]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from Organic Chemistry Portal website.[16]

-

Benchchem. Technical Support Center: Managing Impurities in Commercial 5-Methylindole. Retrieved from Benchchem website.[12]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. PubMed.[17]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from MDPI website.[18]

-

NIH. Why Do Some Fischer Indolizations Fail?. Retrieved from NIH website.[11]

-

SynArchive. Fischer Indole Synthesis. Retrieved from SynArchive website.[19]

-

Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate.[20]

-

Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed.[7]

-

YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from YouTube website.[21]

-

ChemicalBook. 5-Methylindole(614-96-0) 13C NMR spectrum. Retrieved from ChemicalBook website.[22]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from MDPI website.[23]

-

Sigma-Aldrich. This compound AldrichCPR. Retrieved from Sigma-Aldrich website.[24]

-

Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme.[25]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Retrieved from Taylor & Francis website.[26]

-

ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from ResearchGate website.[27]

-

Chem-Impex. 5-Methyl-2,3-dihydro-1H-indole. Retrieved from Chem-Impex website.[1]

-

SciSpace. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Retrieved from SciSpace website.[28]

-

ChemicalBook. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum. Retrieved from ChemicalBook website.[29]

-

Benchchem. Application Notes and Protocols for 5-Methyl-2-phenyl-1H-indole Derivatives. Retrieved from Benchchem website.[30]

-

ChemicalBook. This compound | 65826-95-1. Retrieved from ChemicalBook website.[31]

-

PubChem - NIH. 5-Methylindole | C9H9N | CID 11978. Retrieved from PubChem website.[32]

-

ChemicalBook. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR spectrum. Retrieved from ChemicalBook website.[33]

-

ChemicalBook. 1-Methylindole(603-76-9) 1H NMR spectrum. Retrieved from ChemicalBook website.[34]

-

ChemicalBook. 3-Methylindole(83-34-1) 1H NMR spectrum. Retrieved from ChemicalBook website.[35]

-

Benchchem. p-Tolylhydrazine hydrochloride | 637-60-5. Retrieved from Benchchem website.[36]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. testbook.com [testbook.com]

- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Fischer Indole Synthesis [organic-chemistry.org]

- 17. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. synarchive.com [synarchive.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. 5-Methylindole(614-96-0) 13C NMR [m.chemicalbook.com]

- 23. mdpi.com [mdpi.com]

- 24. 5-メチルインドリン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 25. thieme-connect.com [thieme-connect.com]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR [m.chemicalbook.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. This compound | 65826-95-1 [chemicalbook.com]

- 32. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR [m.chemicalbook.com]

- 34. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]

- 35. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]

- 36. benchchem.com [benchchem.com]

The "Magic Methyl": A Technical Guide to the Biological Significance of the 5-Methyl Group in the Indoline Scaffold

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the overall architecture of the indoline ring system is crucial for target engagement, subtle modifications can dramatically alter a molecule's pharmacological profile. Among these, the addition of a methyl group at the 5-position stands out for its profound and often beneficial impact on a compound's pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth technical analysis of the biological significance of the 5-methyl group, exploring its role in modulating receptor affinity, metabolic stability, and overall drug-like properties. Through a synthesis of mechanistic principles, case studies, and detailed experimental protocols, this document serves as a comprehensive resource for scientists engaged in the design and optimization of indoline-based therapeutics.

Introduction: The Indoline Scaffold and the "Magic Methyl" Effect

The indoline ring system, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a common motif in a wide range of pharmaceuticals and natural products. Its structural rigidity and ability to present substituents in well-defined spatial orientations make it an attractive scaffold for targeting various biological receptors.

The strategic placement of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can lead to significant improvements in a molecule's biological profile.[1][2][3] This seemingly minor modification can influence a compound's properties in several ways:

-

Conformational Restriction: The methyl group can lock the molecule into a more bioactive conformation, enhancing its binding affinity for the target receptor.[1][3]

-

Increased Lipophilicity: The addition of a methyl group increases the molecule's hydrophobicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Blocking: A methyl group can be strategically placed to block a site of metabolic attack by enzymes, thereby increasing the drug's half-life and bioavailability.[2]

-

Favorable van der Waals Interactions: The methyl group can form additional non-covalent interactions with the target protein, contributing to a stronger binding affinity.

This guide will delve into the specific implications of placing a methyl group at the 5-position of the indoline scaffold, a common and often highly effective strategy in drug design.

Pharmacodynamic Significance: Tuning Target Affinity and Selectivity

The 5-position of the indoline ring is often solvent-exposed in receptor binding pockets, making it an ideal location for modification. The introduction of a methyl group at this position can have a significant impact on a compound's interaction with its biological target.

Case Study: 5-HT Receptor Agonists

A prominent example of the importance of the 5-methyl group can be found in the development of serotonin (5-HT) receptor agonists. Many potent and selective 5-HT receptor ligands feature a 5-substituted indole or indoline core. For instance, the psychedelic compound 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) is a potent agonist at both the 5-HT1A and 5-HT2A receptors.[4][5][6] While not a 5-methyl-indoline, its structure highlights the significance of substitution at the 5-position of the indole core in modulating serotonergic activity.

In the development of novel 5-HT2C receptor agonists for the treatment of obesity, a series of 1-(1-indolinyl)-2-propylamines were synthesized and evaluated.[7] Structure-activity relationship (SAR) studies in such series often reveal that a methyl or other small lipophilic group at the 5-position enhances agonist potency and selectivity. This is often attributed to favorable hydrophobic interactions within a specific sub-pocket of the receptor.

Impact on Receptor Binding: A Quantitative Look

The effect of the 5-methyl group on receptor binding affinity can be quantified using radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing key metrics like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).[8]

| Compound | Modification | Target Receptor | Binding Affinity (Ki, nM) |

| Indoline-Analogue A | Unsubstituted | 5-HT2A | 50 |

| 5-Methyl-Indoline-Analogue A | 5-Methyl | 5-HT2A | 5 |

| Indoline-Analogue B | Unsubstituted | Dopamine D2 | 120 |

| 5-Methyl-Indoline-Analogue B | 5-Methyl | Dopamine D2 | 115 |

This is a representative table based on general principles. Actual values are compound-specific.

As the hypothetical data above illustrates, the addition of a 5-methyl group can lead to a significant increase in binding affinity for a specific target (a 10-fold improvement for the 5-HT2A receptor), while having a negligible effect on off-target binding (Dopamine D2 receptor), thereby improving selectivity.

Pharmacokinetic Significance: Enhancing Metabolic Stability and Bioavailability

Beyond its influence on target binding, the 5-methyl group plays a crucial role in shaping the pharmacokinetic profile of an indoline-based drug. A key aspect of this is its ability to enhance metabolic stability.[9]

Blocking Metabolic Hotspots

The aromatic ring of the indoline scaffold is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism in the liver.[10][11][12][13] The 5-position is a common site for such hydroxylation. By "capping" this position with a methyl group, medicinal chemists can effectively block this metabolic pathway, preventing the formation of inactive or potentially toxic metabolites.[2] This leads to a longer half-life and increased oral bioavailability.

Indoline itself can be aromatized by CYP enzymes to form indole, which can have different biological activities and may be further metabolized to reactive intermediates.[10][11][12] Specifically, CYP3A4 has been identified as having high "aromatase" activity for indoline.[10][11] While the direct impact of a 5-methyl group on this specific aromatization is not extensively detailed in the provided search results, it is a critical consideration in the overall metabolic profile of 5-methyl-indoline derivatives.

Modulating Lipophilicity

The addition of a methyl group increases a molecule's lipophilicity, which is quantified by its partition coefficient (logP). This can have a double-edged effect:

-

Improved Permeability: Higher lipophilicity generally leads to better absorption across the gut wall and enhanced penetration of the blood-brain barrier, which is crucial for CNS-acting drugs.

-

Potential for Non-specific Binding: Excessively high lipophilicity can lead to increased binding to plasma proteins and non-target tissues, which can reduce the free concentration of the drug available to interact with its target and may increase the risk of off-target toxicity.

Therefore, the introduction of a 5-methyl group must be carefully considered within the context of the overall physicochemical properties of the molecule.

Experimental Workflows and Protocols

To empirically determine the biological significance of the 5-methyl group in a novel indoline series, a series of standardized in vitro assays are essential.

Synthesis of 5-Methyl-Indoline Derivatives

The synthesis of 5-methyl-indoline derivatives often starts from commercially available 5-methylindole or related precursors. A common synthetic route involves the reduction of the corresponding indole.

Protocol: General Procedure for the Reduction of 5-Methylindole to 5-Methylindoline

-

Dissolution: Dissolve 5-methylindole in a suitable solvent such as acetic acid.

-

Reducing Agent Addition: At a controlled temperature (e.g., 0 °C), slowly add a reducing agent like sodium cyanoborohydride.

-

Reaction: Allow the reaction to stir at room temperature for a specified period (e.g., 1 hour), monitoring for completion by TLC.

-

Work-up: Quench the reaction with water and remove the solvent under reduced pressure.

-

Extraction and Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

This protocol is a generalized representation and may require optimization for specific substrates.

In Vitro Assay for Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8][14]

Protocol: Competitive Radioligand Binding Assay [15]

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, which are then resuspended and stored at -80 °C. Protein concentration is determined using an assay like the BCA assay.[15]

-

Assay Setup: In a 96-well plate, add the prepared membranes, a solution of the competing test compound (e.g., your 5-methyl-indoline derivative) at various concentrations, and a solution of a radioligand known to bind to the target receptor.[15]

-

Incubation: Incubate the plate with gentle agitation for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C) to allow the binding to reach equilibrium.[15]

-

Filtration and Washing: Stop the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[15]

-

Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the data and use non-linear regression to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[15]

In Vitro Assay for Metabolic Stability

The metabolic stability of a compound can be assessed by incubating it with liver microsomes, which contain a high concentration of CYP enzymes.[16][17]

Protocol: Liver Microsomal Stability Assay [16][18]

-

Incubation Mixture Preparation: Prepare an incubation medium containing phosphate buffer (pH 7.4), the test compound at a known concentration (e.g., 1 µM), and liver microsomes (e.g., human or rat).[16][18]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[16]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[17]

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant, which contains the remaining parent compound and any metabolites, for analysis.

-

LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[18]

Visualizing the Impact: Diagrams and Workflows

Logical Flow of the "Magic Methyl" Effect

Caption: The strategic impact of the 5-methyl group on indoline pharmacology.

Experimental Workflow for Metabolic Stability Assessment

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The introduction of a methyl group at the 5-position of the indoline scaffold is a powerful and frequently employed strategy in modern drug discovery. This seemingly simple modification can profoundly influence a molecule's biological activity by enhancing its binding affinity and selectivity for its target, as well as by improving its metabolic stability and overall pharmacokinetic profile. A thorough understanding of the mechanistic basis of the "magic methyl" effect, coupled with rigorous experimental validation through the assays outlined in this guide, is essential for harnessing its full potential. For researchers and drug development professionals working with indoline-based compounds, the strategic use of the 5-methyl group will undoubtedly continue to be a key tool in the optimization of novel therapeutics.

References

- Gifford Bioscience. Radioligand Binding Assay Protocol.

- Sun, D., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(6), 1035-1043.

- Sun, D., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. Drug Metabolism and Disposition, 35(6), 1035-1043.

- Gifford Bioscience. Radioligand Binding Assay.

- Alfa Cytology.

- Lindsley, C. W., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.

- Yost, G. S., et al. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition.

- BenchChem. Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Biological Chemistry, 267(22), 15235-15238.

- Cameron, L. P., et al. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.

- Lindsley, C. W., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.

- Sun, D. (2008). Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Washington.

- van der Meer, P. B., et al. (2023). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 185(5), 453-467.

- van der Meer, P. B., et al. (2023). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 185(5), 453-467.

- Mercell. Metabolic stability in liver microsomes.

- Cyprotex. Microsomal Stability.

- Wang, S., et al. (2018). [Application of methyl in drug design]. Yao Xue Xue Bao, 53(1), 1-10.

- Sun, D., et al. (2009). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Drug Metabolism and Disposition, 37(3), 621-629.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.

- WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.

- Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay.

- Kumar, A., et al. (2018). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Infectious Diseases, 4(12), 1721-1730.

- Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092.

- LibreTexts Chemistry. (2024). 1.

- BenchChem. The Discovery and Enduring Legacy of 5-Methylindole: A Technical Guide.

- Carullo, G., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15096-15116.

- Bromidge, S. M., et al. (2000). Indoline derivatives as 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 10(14), 1545-1548.

- Maccallini, C. (2021). Methyl-Containing Pharmaceuticals. Molecules, 26(11), 3329.

- ChemicalBook. 5-Methylindole synthesis.

- ChemicalBook.

- Patsnap Synapse. What is the importance of metabolic stability in drug design?.

- Khan, I., et al. (2019). Structure−activity relationship of compounds 1−5.

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 6. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoline derivatives as 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. mercell.com [mercell.com]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 5-Methylindoline

Foreword: This guide provides a comprehensive technical exploration into the origins of 5-Methylindoline, a heterocyclic compound that, while not possessing the storied discovery of some marquee molecules, represents a fundamental scaffold in modern medicinal chemistry. Its history is intrinsically linked to the broader development of indole chemistry and the evolution of synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the chemical logic and experimental foundations that underpin its synthesis and utility.

The Precursor's Debut: The Fischer Indole Synthesis and the Birth of 5-Methylindole

The story of this compound begins with its aromatic precursor, 5-methylindole. The discovery of 5-methylindole was not a singular event but rather a direct consequence of one of the most powerful and enduring reactions in organic chemistry: the Fischer indole synthesis. Developed in 1883 by the Nobel laureate Emil Fischer and F. Jourdan, this reaction provided a versatile pathway to the indole nucleus.[1]

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[1] While a specific publication heralding the absolute first synthesis of 5-methylindole is not readily identifiable in the historical literature, its creation was an early and logical application of Fischer's method. The readily available starting materials, p-tolylhydrazine and a suitable carbonyl compound like pyruvic acid, would have made 5-methylindole an accessible target for Fischer and his contemporaries in the late 19th century.[1] This foundational work laid the groundwork for the vast field of indole chemistry.[1]

The biological significance of the indole nucleus, present in the essential amino acid tryptophan and the neurotransmitter serotonin, became a subject of intense scientific inquiry in the early 20th century.[1] This spurred further investigation into various indole derivatives, including methylated analogues like 5-methylindole.

From Aromaticity to Saturation: The Emergence of this compound

The transition from the aromatic 5-methylindole to the saturated this compound marks the next crucial chapter. The direct synthesis of indolines was not a common strategy in the early days of heterocyclic chemistry. Instead, the more straightforward approach was the reduction of the corresponding indole.

While a definitive first synthesis of this compound is not prominently documented, its preparation would have been a logical extension of the burgeoning field of catalytic hydrogenation in the early 20th century. Following the discovery of catalysts like platinum and palladium, the reduction of aromatic systems became a fundamental transformation in organic synthesis.

The reduction of the pyrrole ring of the indole nucleus is generally more facile than the reduction of the benzene ring. This selectivity allows for the efficient conversion of indoles to indolines under various conditions. Early methods for the reduction of indoles included:

-

Catalytic Hydrogenation: The use of catalysts such as platinum, palladium, or nickel under hydrogen pressure. This method remains a cornerstone of modern organic synthesis for its efficiency and clean reaction profiles.

-

Chemical Reduction: The use of dissolving metal reductions (e.g., sodium in ethanol or liquid ammonia) or other reducing agents.

Given the availability of 5-methylindole from the Fischer synthesis, its reduction to this compound would have been a straightforward process for chemists of the era, likely performed to explore the structure-activity relationships of this class of compounds.

Synthetic Methodologies: A Deeper Dive

The synthesis of this compound is predominantly achieved through the reduction of 5-methylindole. Over the years, various methods have been developed and refined, offering different levels of efficiency, selectivity, and functional group tolerance.

Catalytic Hydrogenation

This is the most common and industrially scalable method for the synthesis of this compound.

Reaction:

5-Methylindole + H₂ (in the presence of a catalyst) → this compound

Common Catalysts:

-

Platinum-based catalysts (e.g., PtO₂, Pt/C): Highly effective but can sometimes lead to over-reduction of the benzene ring under harsh conditions.

-

Palladium-based catalysts (e.g., Pd/C): Widely used for their high efficiency and selectivity for the pyrrole ring reduction.

-

Rhodium-based catalysts: Also effective for this transformation.

-

Nickel-based catalysts (e.g., Raney Nickel): A more cost-effective option, though sometimes requiring higher pressures and temperatures.

Experimental Protocol: Catalytic Hydrogenation of 5-Methylindole

Objective: To synthesize this compound via the catalytic hydrogenation of 5-methylindole.

Materials:

-

5-methylindole

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable pressure vessel, dissolve 5-methylindole (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation or chromatography if necessary.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it readily dissolves 5-methylindole and is compatible with the catalytic hydrogenation process.

-

Catalyst Loading: 5-10 mol% is a typical loading for this type of reaction, providing a good balance between reaction rate and cost.

-

Pressure: The applied hydrogen pressure drives the reaction forward. 50-100 psi is generally sufficient for this reduction.

-

Filtration through Celite: Pd/C is a very fine powder that can be pyrophoric when dry. Filtering through Celite prevents the catalyst from passing through the filter paper and ensures its safe handling.

Chemical Reduction

While catalytic hydrogenation is prevalent, chemical methods also provide viable routes to this compound.

Reaction using Borane Reagents:

A notable method for the reduction of indoles to indolines involves the use of borane complexes in the presence of a strong acid, such as trifluoroacetic acid.[2] This method is often rapid and proceeds at low temperatures.[2]

Experimental Workflow: Reduction of 5-Methylindole using Borane-THF and TFA

Caption: Workflow for the reduction of 5-methylindole.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its identification and application in further synthetic endeavors.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | |

| Molecular Weight | 133.19 g/mol | |

| Appearance | Colorless to yellow liquid/solid | |

| Boiling Point | ~235-237 °C (estimated) | |

| Refractive Index | 1.5750-1.5790 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons on the benzene ring, the methylene protons of the saturated five-membered ring, the N-H proton, and the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the indoline core, and the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.

The Role of this compound in Modern Science

While the initial discovery of this compound may have been a routine exploration of indole chemistry, the indoline scaffold itself has become a significant "privileged structure" in medicinal chemistry. The introduction of the methyl group at the 5-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, a phenomenon often referred to as the "magic methyl effect."

This compound and its derivatives have been investigated for a wide range of biological activities and are used as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the general synthetic relationship between the key compounds discussed in this guide.

Caption: Synthetic pathway from starting materials to this compound.

Conclusion

The history of this compound is a testament to the foundational principles of organic chemistry. Its discovery, while not marked by a singular, celebrated moment, is a direct descendant of Emil Fischer's pioneering work on indole synthesis. The subsequent development of reduction methodologies in the 20th century provided a straightforward path to this valuable saturated heterocyclic scaffold. Today, this compound continues to be a relevant building block in the design and synthesis of novel molecules with potential applications in medicine and materials science, underscoring the enduring legacy of fundamental chemical discoveries.

References

- US Patent 4210590A, "Reduction of indole compounds to indoline compounds," Google P

Sources

Introduction: The Strategic Importance of the C3 Position in 5-Methylindoline

An In-depth Technical Guide to the Reactivity of the C3 Position in 5-Methylindoline

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Its unique structural and electronic properties make it a versatile building block in medicinal chemistry and materials science. Within this framework, the functionalization of the C3 position is of paramount importance for modulating biological activity and tuning molecular properties. This guide provides a detailed exploration of the reactivity at the C3 position of this compound, a common derivative in drug discovery. We will delve into the electronic influence of the 5-methyl group, examine various reaction classes that target the C3 position, and provide practical, field-proven experimental protocols. The narrative is structured to not only describe how but to explain why certain synthetic strategies are employed, offering a deeper understanding of the underlying chemical principles.

Pillar 1: Electronic Landscape and the Influence of the 5-Methyl Group

The reactivity of the indoline ring is governed by the interplay of the nitrogen lone pair and the aromatic system. In its oxidized form, indole, the C3 position is particularly electron-rich due to the delocalization of the nitrogen's lone pair electrons, making it the primary site for electrophilic attack.[1][2][3] This inherent nucleophilicity is further modulated by substituents on the benzene ring.

The presence of a methyl group at the C5 position in this compound significantly impacts the electronic distribution within the molecule. The methyl group acts as an electron-donating group through a positive inductive effect (+I).[4][5] This effect pushes electron density into the benzene ring, which in turn enhances the electron-donating ability of the entire bicyclic system towards the pyrrole-like ring. Theoretical studies on methylated indoles have quantified this inductive effect, correlating it with changes in the highest occupied molecular orbital (HOMO) energies.[4] Consequently, the C3 position of this compound is even more electron-rich and thus more activated towards electrophilic substitution compared to unsubstituted indoline.

Caption: Conceptual representation of electron-donating effects in this compound.

Pillar 2: Reaction Modalities at the C3 Position

The enhanced nucleophilicity of the C3 position in this compound makes it a focal point for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Electrophilic Substitution: The Predominant Pathway

Electrophilic substitution is the most common reaction type at the C3 position of indoles and their derivatives. The mechanism involves the attack of the electron-rich C3 on an electrophile, forming a resonance-stabilized cationic intermediate (a σ-complex or Wheland intermediate). The aromaticity of the benzene ring is maintained in this intermediate, which is a key reason for the strong preference for C3 attack over C2 attack.[3][6]

Direct C3-alkylation is a fundamental transformation for introducing alkyl chains, which can be crucial for optimizing steric and lipophilic properties in drug candidates.

-

Metal-Free Hydrogen Autotransfer: A notable metal-free approach involves the reaction of indoles with α-heteroaryl-substituted methyl alcohols.[7][8][9] This process, mediated by Cs₂CO₃/Oxone®, is believed to proceed through a hydrogen autotransfer-type mechanism where the alcohol is first oxidized to an aldehyde in situ. The aldehyde then undergoes condensation with the indole at C3, followed by a reduction step.[7][8][9] The electron-donating 5-methyl group would be expected to accelerate the initial condensation step.

-

Lewis Acid Catalysis: Boron-based Lewis acids, such as B(C₆F₅)₃, can catalyze the direct C3 alkylation of indoles using amine-based alkylating agents.[10] This method is highly chemoselective, avoiding common side reactions like N-alkylation.[10]

Table 1: Selected C3-Alkylation Reactions of Substituted Indoles

| Indole Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Methylindole | 2-Pyridinemethanol | Cs₂CO₃/Oxone® | Xylenes | 140 | 95 | [9] |

| 5-Methoxyindole | 2-Pyridinemethanol | Cs₂CO₃/Oxone® | Xylenes | 140 | 81 | [9] |

| 1,2-Dimethylindole | N,N-Dimethylformamide dimethyl acetal | B(C₆F₅)₃ | DCE | 95 | 85 | [10] |

The introduction of aryl moieties at the C3 position is often achieved through metal-catalyzed cross-coupling reactions, which represent a powerful tool for constructing complex molecular architectures.

-

Palladium-Catalyzed C-H Functionalization: Palladium(II) catalysts can direct the C-H arylation of free (NH) indoles with aryl iodides.[11] While directing groups are often employed at other positions to control regioselectivity, direct C3-arylation can be achieved under specific conditions, leveraging the inherent reactivity of this position.

-

Copper-Catalyzed Heteroarylation: Copper(II) catalysis enables the site-selective C3-heteroarylation of indoles.[12] A plausible mechanism involves the formation of a Cu(II)-indolyl complex which then undergoes nucleophilic addition to an activated heteroaromatic species.[12]

Caption: A generalized experimental workflow for metal-catalyzed C3-arylation.

Cycloaddition Reactions

While indoline itself is saturated in the five-membered ring, its precursor, 5-methylindole, can participate in cycloaddition reactions across the C2-C3 double bond. These reactions often proceed via a dearomatization of the pyrrole ring.

-

(4+3) Cycloadditions: 3-Alkenylindoles can undergo dearomative (4+3) cycloaddition reactions with in-situ generated oxyallyl cations to furnish complex cyclohepta[b]indoles.[13] This powerful transformation allows for the rapid construction of seven-membered rings fused to the indole core. The 5-methyl group would be retained in the product, potentially influencing the stereochemical outcome of the cycloaddition.

Nucleophilic Substitution (via Intermediate Formation)

Direct nucleophilic substitution at the C3 position of an unactivated indoline is not feasible. However, this transformation can be achieved by first introducing a good leaving group at an adjacent position or by generating a reactive intermediate. For instance, the reaction of 1-hydroxyindoles with indole in formic acid leads to the formation of 1-(indol-3-yl)indoles, proceeding through a proposed Sₙ2 mechanism on the indole nitrogen, which then involves the C3 position of the attacking indole as the nucleophile.[14]

Pillar 3: Validated Experimental Protocols

The translation of theoretical reactivity into practice requires robust and reproducible experimental methods. The following protocols are representative of the C3-functionalization strategies discussed.

Protocol 1: Metal-Free C3-Alkylation of 5-Methylindole with 2-Pyridinemethanol (Adapted from Pazur et al.)[8][9]

This protocol is adapted from a general procedure for the C3-alkylation of substituted indoles.

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 5-methylindole (1.0 mmol, 131.2 mg), 2-pyridinemethanol (3.0 mmol, 327.4 mg), cesium carbonate (Cs₂CO₃, 1.1 mmol, 358.4 mg), and Oxone® (0.1 mmol, 61.5 mg).

-

Solvent Addition: Add anhydrous xylenes (0.5 mL) to achieve a concentration of 2 M with respect to the 5-methylindole.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 140 °C with vigorous stirring for 14-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-((pyridin-2-yl)methyl)-5-methyl-1H-indole.

Caption: Simplified mechanism for the metal-free C3-alkylation via hydrogen autotransfer.

Protocol 2: Palladium-Catalyzed C3-Arylation of N-Protected this compound (Conceptual Protocol)

This protocol is a conceptual adaptation based on general C-H arylation methodologies.[11] Protection of the indoline nitrogen (e.g., as a Boc or tosyl derivative) is often necessary to prevent N-arylation and improve solubility and stability.

-

Substrate Preparation: Synthesize N-Boc-5-methylindoline from this compound using standard procedures (e.g., (Boc)₂O, Et₃N, DCM).

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine N-Boc-5-methylindoline (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 mmol) in a dry reaction vessel.

-

Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL).

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor for the consumption of the starting material.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate in vacuo.

-

Purification: Purify the crude product by flash chromatography on silica gel to afford the N-Boc-3-aryl-5-methylindoline. The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free NH-indoline is desired.

Conclusion and Future Outlook

The C3 position of this compound is a highly reactive and synthetically valuable site for molecular elaboration. The electron-donating nature of the 5-methyl group enhances the inherent nucleophilicity of C3, facilitating a range of transformations including electrophilic alkylation, arylation, and cycloaddition reactions. Modern synthetic methods, particularly those employing metal catalysis and metal-free hydrogen transfer strategies, have provided researchers with powerful tools to selectively functionalize this position with high efficiency and broad functional group tolerance. As the demand for novel indoline-based therapeutics continues to grow, the development of even more sophisticated and sustainable methods for C3 functionalization will remain a key focus in the field of organic and medicinal chemistry.

References

-

C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry. [Link]

-

Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

-

C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry. [Link]

-

Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]

-

Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]

-

Electron attachment to indole and related molecules. AIP Publishing. [Link]

-

Inductive effect of methyl group in a series of methylated indoles. Indian Academy of Sciences. [Link]

-

Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. [Link]

-

Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. [Link]

-

Inductive effect of methyl group in a series of methylated indoles: A graph theoretical analysis in the light of density functional theory and correlation with experimental charge transfer transition energies. ResearchGate. [Link]

-

ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles. ResearchGate. [Link]

-

5-Methylindole. Wikipedia. [Link]

-

C3‐selective alkylation of indoles with methylenecyclopropanes. Reaction conditions. ResearchGate. [Link]

-

Reported indole C3−H‐arylation protocol, employed various phosphine... ResearchGate. [Link]

-

Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. National Institutes of Health. [Link]

-

Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link]

-

B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

-

Dearomative (4 + 3) Cycloaddition Reactions of 3‑Alkenylindoles and 3‑Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyc. The Journal of Organic Chemistry. [Link]

-

Nucleophilic substitutions at the 3'-position of substituted indoles a... ResearchGate. [Link]

-

Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. [Link]

-

This compound-2,3-dione. Chemsrc. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. National Institutes of Health. [Link]

-

1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

-

Electrophilic substitution at the indole. Química Organica.org. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. HETEROCYCLES. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. ResearchGate. [Link]

-

Reactivity of Indoles in Electrophilic Substitution. RSC Publishing. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]

-

Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

-

A HCl-Mediated, Metal- and Oxidant-Free Photocatalytic Strategy for C3 Arylation of Quinoxalin(on)es with Arylhydrazine. MDPI. [Link]

-

5-Methylindole. PubChem. [Link]

-

Evidence Supporting the Formation of 2,3-epoxy-3-methylindoline: A Reactive Intermediate of the Pneumotoxin 3-methylindole. PubMed. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide on the Electron-Donating Effects of the Methyl Group in 5-Methylindoline

Abstract

The strategic placement of a methyl group on a pharmacologically active scaffold is a cornerstone of modern medicinal chemistry, often eliciting profound changes in a molecule's physicochemical and biological properties. This guide provides an in-depth technical analysis of the electron-donating effects of the methyl group at the C5-position of the indoline nucleus. We will explore the fundamental electronic principles—the inductive effect and hyperconjugation—that govern this phenomenon. Furthermore, this document will detail experimental and computational methodologies to quantify these effects, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and leveraging the "magic methyl" effect in the context of 5-Methylindoline.

Introduction: The Significance of Substituent Effects in Drug Discovery

The process of drug discovery and development is a complex endeavor aimed at identifying and optimizing molecules with therapeutic utility. A key strategy in lead optimization is the introduction of small alkyl groups, such as a methyl group, to modulate a compound's properties. This is often referred to as the "magic methyl" effect, where the addition of a methyl group can significantly alter the biological activity of a parent compound.[1][2] The methyl group can influence a molecule's pharmacodynamic and pharmacokinetic profile through various mechanisms, including conformational effects and the modulation of electronic properties.[3]

This compound serves as an important structural motif in numerous biologically active compounds. The indoline scaffold itself is a key component in a wide range of pharmaceuticals. Understanding the electronic influence of the C5-methyl substituent is therefore critical for the rational design of novel therapeutics. This guide will dissect the electron-donating nature of the methyl group in this compound, providing a foundational understanding for its application in medicinal chemistry.

Fundamental Principles of Electron-Donating Effects

The electron-donating character of the methyl group arises from two primary electronic effects: the inductive effect and hyperconjugation.[4][5] These effects work in concert to increase the electron density of the aromatic ring to which the methyl group is attached.

The Inductive Effect (+I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[6] In the case of an alkyl group like methyl, the sp3 hybridized carbon of the methyl group is less electronegative than the sp2 hybridized carbon of the aromatic ring.[7] This difference in electronegativity leads to a net push of electron density from the methyl group to the benzene ring through the sigma (σ) bond. This donation of electron density is known as a positive inductive effect (+I).

Hyperconjugation (No-Bond Resonance)

Hyperconjugation is a stabilizing interaction that involves the delocalization of sigma (σ) electrons from C-H bonds of the methyl group into the adjacent empty or partially filled p-orbitals or π-orbitals of the aromatic ring.[8][9] This interaction can be thought of as a form of "no-bond resonance" and further increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methyl group.[7][10]

Caption: Inductive effect of the methyl group on the aromatic ring.

Caption: Hyperconjugation between C-H σ-bonds and the aromatic π-system.

The this compound Scaffold: Electronic Landscape

The indoline nucleus is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[11] The electron-donating methyl group at the C5-position significantly influences the electronic properties of this scaffold.

Impact on Aromatic Ring Electron Density

The combined +I effect and hyperconjugation from the C5-methyl group increase the electron density of the benzene portion of the indoline ring. This increased electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions.[4] The activating effect of the methyl group directs incoming electrophiles primarily to the ortho and para positions (C4, C6, and the pyrrole ring).[12]

Influence on the Nitrogen Atom

The increased electron density on the aromatic ring can also be relayed to the nitrogen atom of the indoline ring through the π-system. This can subtly increase the basicity of the nitrogen atom, which can be a critical factor in its interaction with biological targets, such as enzyme active sites or receptors.

Experimental and Computational Quantification of Electron-Donating Effects

Several techniques can be employed to experimentally and computationally probe the electron-donating effects of the methyl group in this compound.

Spectroscopic Analysis

Spectroscopic methods provide valuable insights into the electronic structure of molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can reveal changes in the chemical shifts of the aromatic protons and carbons upon methylation. An upfield shift (lower ppm) of the aromatic signals in this compound compared to unsubstituted indoline would be indicative of increased electron shielding, consistent with an electron-donating effect.[13]

-

UV-Visible Spectroscopy: The absorption and fluorescence spectra of indole derivatives are sensitive to substituent effects.[14][15] Electron-donating groups can cause a bathochromic (red) shift in the absorption maxima, reflecting a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: Comparative NMR Analysis

-

Sample Preparation: Prepare equimolar solutions of indoline and this compound in a suitable deuterated solvent (e.g., CDCl3).

-

1H NMR Acquisition: Acquire 1H NMR spectra for both samples under identical experimental conditions (e.g., temperature, number of scans).

-

13C NMR Acquisition: Acquire 13C NMR spectra for both samples under identical conditions.

-

Data Analysis: Compare the chemical shifts (δ) of the corresponding aromatic protons and carbons in the two spectra. Note any upfield shifts in the this compound spectrum as evidence of increased electron density.

Caption: Workflow for comparative NMR analysis.

Hammett Analysis

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[16][17] By measuring the rate or equilibrium constants for a reaction of a series of substituted indolines, a Hammett plot can be constructed.[18][19] The substituent constant (σ) for the methyl group is negative, reflecting its electron-donating nature. The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects.

| Substituent | σp | σm |

| -H | 0.00 | 0.00 |

| -CH3 | -0.17 | -0.07 |

| -NO2 | 0.78 | 0.71 |

| -Cl | 0.23 | 0.37 |

Table 1: Hammett substituent constants for common groups. A negative value indicates an electron-donating effect relative to hydrogen.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules.[20]

-